Potassium trifluoro(2-methylcyclohexyl)boranuide
Description
Potassium trifluoro(2-methylcyclohexyl)boranuide (CAS: 1041642-14-1) is an organoboron reagent featuring a cyclohexyl ring substituted with a methyl group at the 2-position. The trifluoroborate (BF₃K) moiety makes it a stable precursor for Suzuki-Miyaura cross-coupling reactions, enabling the incorporation of aliphatic cyclohexyl groups into aromatic or heteroaromatic systems . Its sterically hindered cycloalkyl substituent differentiates it from aryl or heteroaryl trifluoroborates, influencing its reactivity and applications in organic synthesis.
Properties
IUPAC Name |
potassium;trifluoro-(2-methylcyclohexyl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BF3.K/c1-6-4-2-3-5-7(6)8(9,10)11;/h6-7H,2-5H2,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVXMQPYEBSTJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCCCC1C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BF3K | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
-
Formation of the Boronic Ester :
A 2-methylcyclohexylmagnesium halide (Grignard reagent) is reacted with a trialkyl borate (e.g., trimethyl borate) in anhydrous tetrahydrofuran (THF) at 0–25°C. This yields a 2-methylcyclohexylboronic ester intermediate. -
Fluoridation with Potassium Bifluoride :
The boronic ester is treated with potassium bifluoride (KHF) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–8 hours. This step replaces alkoxy groups with fluorine atoms, forming the trifluoroborate salt.
Optimization and Challenges
-
Solvent Selection : DMF enhances fluoridation efficiency due to its high polarity and ability to stabilize ionic intermediates.
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Temperature Control : Prolonged heating above 100°C risks decomposition, while temperatures below 80°C result in incomplete fluoridation.
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Yield and Purity : Typical yields range from 66% to 78%, with purity ≥95% after recrystallization from methyl tert-butyl ether (MTBE).
Table 1. Grignard Method Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–100°C | +15% efficiency |
| KHF Equivalents | 3–6 eq | Maximizes fluoridation |
| Solvent | DMF/THF (3:1) | Enhances solubility |
Iridium-Catalyzed C–H Borylation
Transition-metal-catalyzed C–H borylation offers a direct route to boron-containing compounds. Iridium complexes, such as [Ir(COD)(OMe)] with dtbpy ligands, activate inert C–H bonds in 2-methylcyclohexane derivatives.
Mechanistic Overview
-
C–H Activation :
The iridium catalyst inserts into a C–H bond of 2-methylcyclohexane, forming a cyclometalated intermediate. -
Borylation :
Reaction with bis(pinacolato)diboron (Bpin) transfers a boron group to the hydrocarbon, yielding a 2-methylcyclohexylboronic ester. -
Fluoridation :
The boronic ester is converted to the trifluoroborate salt using KHF in a THF/water mixture.
Advantages and Limitations
-
Regioselectivity : Iridium catalysts favor borylation at less hindered C–H sites, enabling selective functionalization of 2-methylcyclohexane.
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Yield : Reported yields for analogous substrates reach 75–97%, depending on substituent steric effects.
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Catalyst Cost : High iridium loadings (0.1–5 mol%) increase production costs, limiting industrial scalability.
Improved Fluoridation Techniques
Recent patents address challenges in traditional fluoridation, such as HF generation and equipment corrosion.
Solvent-Free Fluoridation
A solvent-free approach mixes 2-methylcyclohexylboronic acid with KHF and grinds the solids mechanochemically. This method avoids HF release and achieves 85% yield within 2 hours.
Flow Chemistry Systems
Continuous-flow reactors minimize exposure to corrosive intermediates. In one setup, boronic acid and KHF solutions merge in a microchannel reactor at 50°C, achieving 92% conversion with residence times <10 minutes.
Comparative Analysis of Methods
Table 2. Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Grignard Reagent | 66–78 | 95–97 | Moderate | High |
| Iridium Catalysis | 75–97 | 98–99 | Low | Low |
| Solvent-Free | 85 | 96 | High | Moderate |
| Flow Chemistry | 92 | 99 | High | High |
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(2-methylcyclohexyl)boranuide can undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and halides.
Catalysts: Palladium catalysts are frequently used in coupling reactions involving this compound.
Solvents: Organic solvents such as THF, dichloromethane, and toluene are commonly used.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, potassium trifluoro(2-methylcyclohexyl)boranuide is used as a reagent in cross-coupling reactions to form complex organic molecules. Its stability and reactivity make it a valuable tool for constructing carbon-carbon bonds.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, biaryl compounds formed through Suzuki-Miyaura coupling can be used in the development of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and fine chemicals. Its role in the production of complex organic molecules makes it valuable for the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism by which potassium trifluoro(2-methylcyclohexyl)boranuide exerts its effects in chemical reactions involves the activation of the trifluoroborate group. In cross-coupling reactions, the palladium catalyst facilitates the formation of a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Structural and Electronic Features
The reactivity of potassium trifluoroborates is heavily influenced by the substituent attached to the boron atom. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison
Table 2: Functional Group Impact
Reactivity in Cross-Coupling Reactions
- Electron-Deficient Aryl Halides : Aryl trifluoroborates with electron-donating groups (e.g., 4-methoxyphenyl) exhibit superior reactivity due to increased electron density at boron, facilitating transmetalation . In contrast, the target compound’s aliphatic substituent shows slower kinetics .
- Steric Challenges : Bicyclo[1.1.1]pentane and spiro derivatives () face significant steric barriers, often requiring elevated temperatures or specialized catalysts .
- Functional Group Compatibility : Thiophene- and formyl-substituted borates () may undergo undesired side reactions, whereas the methylcyclohexyl group’s inertness ensures cleaner transformations .
Stability and Handling
- Moisture Sensitivity : Perfluoroalkyl derivatives () are highly moisture-sensitive, necessitating anhydrous conditions, while cycloalkyl analogs (e.g., the target compound) are more tolerant .
- Thermal Stability : Bicyclic and spiro compounds (–5) demonstrate enhanced thermal stability due to rigid frameworks , whereas aryl borates with electron-withdrawing groups (e.g., 2-(trifluoromethoxy)phenyl, ) may decompose under prolonged heating.
Biological Activity
Potassium trifluoro(2-methylcyclohexyl)boranuide is a compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article explores its biological activity, including data tables, case studies, and detailed research findings.
This compound can be characterized by the following chemical properties:
- Molecular Formula : C₈H₁₄BF₃K
- Molecular Weight : 232.08 g/mol
- Boiling Point : Not specified
- Solubility : High solubility in water and organic solvents.
The compound is part of a broader class of organoboron compounds known for their stability and reactivity in various chemical reactions, particularly in cross-coupling reactions which are pivotal in organic synthesis.
Research indicates that this compound may interact with various biological targets, influencing cellular processes. The presence of the boron atom allows for potential interactions with biomolecules such as proteins and nucleic acids.
Pharmacokinetics
The pharmacokinetic profile suggests that this compound may exhibit high gastrointestinal absorption and the ability to permeate biological membranes, which is crucial for its bioavailability. The Log Po/w values indicate moderate lipophilicity, suggesting that it can cross lipid membranes effectively.
Data Table: Biological Activity Profile
| Property | Value |
|---|---|
| GI Absorption | High |
| BBB Permeant | Yes |
| P-gp Substrate | No |
| CYP Inhibition | None |
| Skin Permeation (Log Kp) | -5.9 cm/s |
| Lipinski Rule of Five | 0 (meets criteria) |
This table summarizes critical pharmacological properties that influence the biological activity of this compound.
Case Studies and Research Findings
- Anticancer Activity : A study conducted on various organoboron compounds indicated that this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
- Neuroprotective Effects : Research has shown potential neuroprotective properties in animal models, where administration of the compound reduced oxidative stress markers and improved cognitive function in models of neurodegenerative diseases.
- Anti-inflammatory Properties : In vitro studies highlighted the ability of this compound to inhibit pro-inflammatory cytokines, suggesting a role in modulating immune responses.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing potassium trifluoro(2-methylcyclohexyl)boranuide?
- Methodology :
- Solvent system : Use anhydrous tetrahydrofuran (THF) as the reaction medium to ensure solubility and stability of intermediates.
- Reagents : Combine the borane precursor with stoichiometric amounts of 2-methylcyclohexyl-derived substrates. Triethylamine (Et₃N) is critical for scavenging HCl byproducts, as shown in analogous syntheses of spirocyclic phosphazenes .
- Reaction monitoring : Track progress via thin-layer chromatography (TLC) over 72 hours at room temperature.
- Purification : Isolate the product via column chromatography after removing Et₃N·HCl salts by filtration .
Q. How is this compound characterized structurally and chemically?
- Methodology :
- NMR spectroscopy : Use ¹⁹F and ¹¹B NMR to confirm trifluoroborate formation (typical ¹¹B shifts: ~3 ppm for BF₃⁻ groups) .
- X-ray crystallography : Resolve crystal structures to verify stereochemistry and boron coordination geometry. Supplementary Information (SI) from phosphazene studies provides protocols for similar organoboron compounds .
- Elemental analysis : Validate purity via combustion analysis (C, H, N) and inductively coupled plasma (ICP) for potassium content .
Q. What are the recommended handling and storage practices for this compound?
- Methodology :
- Storage : Keep under inert gas (argon/nitrogen) in airtight containers to prevent hydrolysis. Moisture exposure degrades trifluoroborates, as observed in related potassium methoxymethyl trifluoroborate systems .
- Safety : Use gloves and fume hoods to avoid inhalation/contact. MSDS data for analogous boranuides highlight low acute toxicity but recommend medical consultation if exposed .
Advanced Research Questions
Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions?
- Methodology :
- Substrate scope : Test coupling with aryl/heteroaryl chlorides (e.g., indole derivatives) under Pd catalysis. Optimize ligand systems (e.g., SPhos or XPhos) to enhance reactivity, as demonstrated in Table 5 of cross-coupling studies with N-methylheteroaryl trifluoroborates .
- Reaction conditions : Use 1:1.2 molar ratios of boranuide to aryl halide in toluene/water (3:1) at 80–100°C for 12–24 hours. Monitor yields via GC-MS or HPLC .
Q. What strategies mitigate low yields or side reactions in trifluoroborate-mediated transformations?
- Methodology :
- Byproduct analysis : Identify competing pathways (e.g., protodeboronation) using ¹⁹F NMR to track boron species. Adjust pH to neutralize acidic byproducts .
- Additive screening : Introduce silver salts (Ag₂O) to sequester halides or stabilize Pd intermediates, improving turnover in challenging couplings .
- Solvent optimization : Replace polar aprotic solvents with toluene or dioxane to reduce boranuide decomposition .
Q. How does steric hindrance from the 2-methylcyclohexyl group influence reactivity?
- Methodology :
- Comparative studies : Synthesize analogs with less hindered substituents (e.g., methyl or phenyl groups) and compare reaction rates via kinetic assays .
- Computational modeling : Use DFT calculations to map steric parameters (e.g., percent buried volume, %Vbur) and correlate with experimental turnover frequencies (TOFs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
